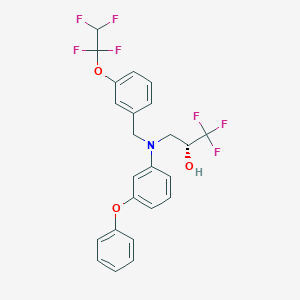

(R)-1,1,1-trifluoro-3-((3-phenoxyphenyl)(3-(1,1,2,2-tetrafluoroethoxy)benzyl)amino)propan-2-ol

Overview

Description

SC-795 is a chiral compound known as ®-(+)-N,N-disubstituted trifluoro-3-amino-2-propanol. It is a potent inhibitor of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism. This compound has garnered significant attention due to its potential therapeutic applications in treating cardiovascular diseases and metabolic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC-795 involves the asymmetric reduction of 3-bromotrifluoroacetone using (+)-B-chlorodiisopinocampheylborane, followed by intramolecular cyclization of the resulting ®-bromohydrin in aqueous sodium hydroxide . The chiral ®-(+)-epoxide is then isolated using preparative chiral high-performance liquid chromatography (HPLC) .

Industrial Production Methods

While specific industrial production methods for SC-795 are not extensively documented, the general principles of good manufacturing practices (GMP) and good compounding practices (GCP) are applicable. These practices ensure that the compound is produced with acceptable strength, quality, and purity .

Chemical Reactions Analysis

Types of Reactions

SC-795 undergoes various chemical reactions, including:

Oxidation: SC-795 can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives.

Substitution: SC-795 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

SC-795 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying chiral synthesis and asymmetric catalysis.

Biology: Investigated for its role in inhibiting cholesteryl ester transfer protein, which is crucial in lipid metabolism.

Medicine: Potential therapeutic applications in treating cardiovascular diseases and metabolic disorders.

Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

SC-795 exerts its effects by inhibiting the neutral lipid transfer activity of cholesteryl ester transfer protein. This inhibition is highly specific and involves the binding of SC-795 to cholesteryl ester transfer protein with high affinity and specificity . The compound prevents cholesteryl ester binding to cholesteryl ester transfer protein, thereby disrupting the transfer of cholesteryl esters between lipoproteins .

Comparison with Similar Compounds

Similar Compounds

SC-794: The (S)-(-) enantiomer of SC-795, which does not exhibit significant inhibitory activity.

SC-744: A mixture of the two enantiomers, which is less potent than SC-795.

Uniqueness of SC-795

SC-795 is unique due to its high potency and specificity in inhibiting cholesteryl ester transfer protein. It binds approximately 5000-fold more efficiently to cholesteryl ester transfer protein than the natural ligand, cholesteryl ester . This high affinity and specificity make SC-795 a valuable compound for therapeutic applications and scientific research.

Properties

Molecular Formula |

C24H20F7NO3 |

|---|---|

Molecular Weight |

503.4 g/mol |

IUPAC Name |

(2R)-1,1,1-trifluoro-3-[3-phenoxy-N-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methyl]anilino]propan-2-ol |

InChI |

InChI=1S/C24H20F7NO3/c25-22(26)24(30,31)35-20-11-4-6-16(12-20)14-32(15-21(33)23(27,28)29)17-7-5-10-19(13-17)34-18-8-2-1-3-9-18/h1-13,21-22,33H,14-15H2/t21-/m1/s1 |

InChI Key |

XNYMOOHZPFZFJE-OAQYLSRUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)N(CC3=CC(=CC=C3)OC(C(F)F)(F)F)C[C@H](C(F)(F)F)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)N(CC3=CC(=CC=C3)OC(C(F)F)(F)F)CC(C(F)(F)F)O |

Synonyms |

SC 795 SC-795 SC795 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B1243035.png)

![2-[(2-chlorophenyl)methylene]-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B1243037.png)

![(4R,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1243046.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-5-(1-methylthiomorpholin-1-ium-4-carbonyl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243048.png)

![2-(2-{2-[5-Amino-2-(4-fluoro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-3-phenyl-propionyl)-benzooxazole-5-carboxylic acid methyl ester](/img/structure/B1243051.png)